4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a methylthio substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable thioether precursor can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:
- 4-(Methylthio)-1H-pyrazolo[4,3-b]pyridine
- 4-(Ethylthio)-1H-pyrazolo[3,4-b]pyridine
- 4-(Methylthio)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio group at the 4-position can enhance its interaction with certain molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
49834-66-4 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H7N3S/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10) |
InChI Key |
XHTKCYURWROBCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=NNC2=NC=C1 |
Origin of Product |
United States |
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